molecular formula C10H18O3 B6254499 3,7-dimethyl-6-oxooctanoic acid CAS No. 589-60-6

3,7-dimethyl-6-oxooctanoic acid

Cat. No. B6254499
CAS RN: 589-60-6
M. Wt: 186.2
InChI Key:
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Description

3,7-dimethyl-6-oxooctanoic acid, also known as DMOOA, is a naturally occurring, non-toxic fatty acid that is found in a variety of plant species. It is a saturated fatty acid with a relatively short chain length, and is used in a wide range of research and laboratory applications. DMOOA has been studied extensively in recent years, and is known to have a variety of biochemical and physiological effects.

Scientific Research Applications

3,7-dimethyl-6-oxooctanoic acid has a variety of scientific research applications. It has been used in studies of the structure and function of proteins, as well as in studies of the biochemical and physiological effects of fatty acids. It has also been used in studies of the effects of fatty acids on cell signaling and metabolism. In addition, 3,7-dimethyl-6-oxooctanoic acid has been used in studies of the effects of fatty acids on the development and growth of various organisms, including plants and animals.

Mechanism of Action

The mechanism of action of 3,7-dimethyl-6-oxooctanoic acid is not yet fully understood. However, it is believed that 3,7-dimethyl-6-oxooctanoic acid binds to proteins, lipids, and other molecules in the cell and modulates their activity. It is also believed that 3,7-dimethyl-6-oxooctanoic acid can act as an agonist or antagonist at various receptors, and can affect the activity of enzymes and other proteins.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,7-dimethyl-6-oxooctanoic acid have been studied extensively in recent years. It has been shown to have a variety of effects on cell signaling and metabolism, as well as on the development and growth of various organisms. 3,7-dimethyl-6-oxooctanoic acid has also been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects. In addition, 3,7-dimethyl-6-oxooctanoic acid has been shown to have a variety of effects on the immune system, including the modulation of cytokine production and the inhibition of T-cell proliferation.

Advantages and Limitations for Lab Experiments

The use of 3,7-dimethyl-6-oxooctanoic acid in laboratory experiments has a number of advantages. It is a relatively inexpensive and easy to obtain fatty acid, and can be synthesized in a laboratory setting using a variety of methods. In addition, 3,7-dimethyl-6-oxooctanoic acid has a variety of biochemical and physiological effects, making it a useful tool for studying the effects of fatty acids on cell signaling and metabolism.
However, there are also some limitations to the use of 3,7-dimethyl-6-oxooctanoic acid in laboratory experiments. It has a relatively short chain length, which means that it may not be able to bind to some proteins or lipids. In addition, its mechanism of action is not yet fully understood, making it difficult to predict its effects in different contexts.

Future Directions

There are a number of potential future directions for research on 3,7-dimethyl-6-oxooctanoic acid. These include further studies of its biochemical and physiological effects, its mechanism of action, and its potential applications in medicine and biotechnology. In addition, further research is needed to understand the role of 3,7-dimethyl-6-oxooctanoic acid in cell signaling and metabolism, as well as its effects on the development and growth of various organisms. Finally, further studies are needed to identify potential new synthetic methods for the production of 3,7-dimethyl-6-oxooctanoic acid, as well as to identify potential new uses for the fatty acid.

Synthesis Methods

3,7-dimethyl-6-oxooctanoic acid can be synthesized in a laboratory setting using a variety of methods. The most common method is the acid-catalyzed esterification of 3,7-dimethyl-2-oxohexanoic acid with 6-oxooctanoic acid. This reaction requires the use of an acid catalyst, such as sulfuric acid or hydrochloric acid, and can be carried out at temperatures between 80-100°C. Other methods of synthesis include the hydrolysis of 3,7-dimethyl-6-oxooctanoic acid ethyl ester, the catalytic hydrogenation of 3,7-dimethyl-2-oxohexanoic acid, and the reaction of 3,7-dimethyl-2-oxohexanoic acid with 6-oxooctanoic acid anhydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3,7-dimethyl-6-oxooctanoic acid involves the oxidation of a suitable precursor compound. The precursor compound can be synthesized from commercially available starting materials.", "Starting Materials": [ "2-methyl-1,5-hexadiene", "magnesium", "diethyl ether", "ethylmagnesium bromide", "acetic anhydride", "sodium hydroxide", "sodium sulfate", "hydrochloric acid", "sodium bicarbonate", "sodium chloride", "sodium carbonate", "sodium hydrogen carbonate", "sodium sulfate" ], "Reaction": [ "1. Synthesis of 2-methyl-1,5-hexadiene from commercially available starting materials", "2. Formation of Grignard reagent by reacting magnesium with 2-methyl-1,5-hexadiene in diethyl ether", "3. Addition of ethylmagnesium bromide to the Grignard reagent to form a new carbon-carbon bond", "4. Reaction of the resulting compound with acetic anhydride to form a ketone", "5. Oxidation of the ketone using sodium hydroxide and sodium sulfate to form 3,7-dimethyl-6-oxooctanoic acid", "6. Purification of the product using hydrochloric acid, sodium bicarbonate, sodium chloride, sodium carbonate, sodium hydrogen carbonate, and sodium sulfate" ] }

CAS RN

589-60-6

Product Name

3,7-dimethyl-6-oxooctanoic acid

Molecular Formula

C10H18O3

Molecular Weight

186.2

Purity

95

Origin of Product

United States

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